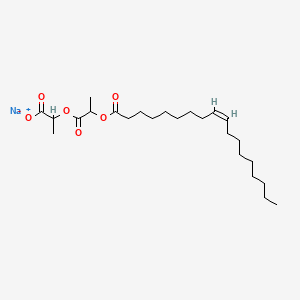

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate . This name encapsulates its critical structural features:

- A sodium counterion.

- A central propanoate backbone substituted with two ester-linked groups.

- A (Z)-octadec-9-enoyl (oleoyl) moiety at the C2 position.

- A 1-methyl-2-oxoethyl (lactyl) group at the C1 position.

The molecular formula, C$${24}$$H$${41}$$NaO$$_{6}$$ , reflects a molecular weight of 448.6 g/mol . The formula breaks down into:

- 24 carbon atoms : 18 from the oleate chain, 3 from the propanoate core, and 3 from the lactyl group.

- 41 hydrogen atoms : Distributed across the alkyl chain and methyl branches.

- 6 oxygen atoms : Contributing to ester, carboxylate, and ketone functionalities.

Compared to simpler sodium oleate (C$${18}$$H$${33}$$NaO$$_{2}$$), this compound incorporates additional oxygen atoms and a branched lactyl group, significantly altering its polarity and reactivity.

Atomic Connectivity and Stereochemical Configuration

The compound’s atomic connectivity is best visualized through its SMILES notation :

[Na+].CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-]. Key features include:

- A Z-configured double bond at C9–C10 in the oleate chain, critical for maintaining the unsaturated hydrocarbon’s planar geometry.

- Ester linkages at C1 and C2 of the propanoate core, connecting the lactyl and oleoyl groups.

- A methyl branch (C(CH$$_3$$)) adjacent to the ketone group, introducing steric hindrance.

The InChIKey (LJXQVMLSQZESSP-AFEZEDKISA-M) confirms the stereodescriptor (Z) for the double bond. Despite the compound’s complexity, no chiral centers are present, as all substituents around the propanoate core are either symmetric or part of planar functional groups. However, the rotational freedom of the ester linkages and oleate chain allows for multiple conformational isomers.

Comparative Analysis with Related Oleate Derivatives

The structural uniqueness of sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate becomes evident when compared to related derivatives:

The additional lactyl group and methyl branch in the target compound enhance its capacity for hydrogen bonding and hydrophobic interactions compared to sodium oleate. Unlike sodium oleoyl lactylate, which features a single lactyl ester, this compound’s di-esterified propanoate core creates a more rigid central scaffold.

Crystallographic Data and Conformational Flexibility

Crystallographic data for this compound remain unavailable due to challenges in obtaining single crystals, likely attributable to its conformational flexibility and ionic nature. Key factors influencing its flexibility include:

- Ester Linkage Rotation : The C–O bonds in the ester groups permit free rotation, enabling the oleate chain and lactyl group to adopt multiple orientations.

- Oleate Chain Dynamics : The Z-configured double bond introduces a 30° kink in the alkyl chain, promoting non-linear packing arrangements.

- Solvent Interactions : Hydration of the sodium ion and carboxylate group may stabilize extended conformations in aqueous environments.

Molecular dynamics simulations of analogous compounds, such as sodium stearoyl lactylate, suggest that the branched lactyl group restricts full extension of the hydrocarbon chain, favoring folded conformations. This behavior likely extends to the target compound, given its structural similarities.

Properties

CAS No. |

42415-80-5 |

|---|---|

Molecular Formula |

C24H41NaO6 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

sodium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |

InChI |

InChI=1S/C24H42O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |

InChI Key |

LJXQVMLSQZESSP-AFEZEDKISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate typically involves the esterification and subsequent neutralization of oleic acid derivatives with sodium ions. The process can be summarized as follows:

Step 1: Synthesis of the ester intermediate

Oleic acid or its activated derivative (such as oleoyl chloride) is reacted with a suitable hydroxy acid or keto acid (e.g., 2-(1-carboxyethoxy)-1-methyl-2-oxoethanol) under controlled conditions to form the ester linkage.Step 2: Neutralization with sodium base

The resulting acid-containing ester is neutralized with sodium hydroxide or sodium bicarbonate to form the sodium salt, yielding this compound.

This method ensures the formation of the sodium salt with the desired amphiphilic properties, suitable for emulsification.

Detailed Reaction Conditions

- Solvent: Anhydrous ethanol or methanol is preferred to avoid foaming and emulsification issues during synthesis and purification.

- Temperature: Mild heating (40–60°C) facilitates esterification without decomposing sensitive functional groups.

- Stoichiometry: Equimolar amounts of oleic acid derivative and sodium base are used to ensure complete neutralization and minimize residual acid or base.

- Purification: Evaporation of solvent under reduced pressure yields the solid sodium salt. Further purification may involve recrystallization or washing with non-polar solvents to remove unreacted oleic acid or impurities.

Alternative Preparation via Sodium Oleate Intermediate

Sodium oleate, a simpler sodium salt of oleic acid, can be prepared by neutralizing oleic acid with sodium hydroxide or sodium bicarbonate in aqueous or alcoholic media. This intermediate can then be chemically modified to introduce the 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl moiety through esterification or transesterification reactions.

Scale-Up and Aqueous Synthesis

Recent advances have demonstrated scalable aqueous synthesis platforms for oleate derivatives, including sodium oleate, which can be adapted for this compound. For example, sodium oleate can act as a reductant and capping agent in aqueous nanoparticle synthesis, indicating the feasibility of aqueous-phase preparation with controlled reaction parameters. This approach offers advantages in scalability, environmental safety, and cost-effectiveness.

Comparative Data Table of Preparation Parameters

| Parameter | Method 1: Organic Solvent Esterification | Method 2: Aqueous Neutralization and Modification | Notes |

|---|---|---|---|

| Solvent | Anhydrous ethanol or methanol | Water | Organic solvents reduce emulsification |

| Temperature | 40–60°C | Ambient to mild heating | Controlled to avoid decomposition |

| Reactants | Oleic acid derivative + sodium base | Oleic acid + sodium hydroxide/bicarbonate | Stoichiometric control critical |

| Purification | Solvent evaporation, recrystallization | Microcentrifugation, washing | Aqueous method allows simple purification |

| Scalability | Laboratory to pilot scale | Gram-level and beyond | Aqueous method more scalable |

| Product Form | Solid sodium salt | Stable aqueous dispersion or solid | Depends on downstream processing |

Research Findings and Notes

- Purity and Emulsification: Sodium oleate and its derivatives are inherently emulsifying agents, which complicates purification. Using anhydrous solvents and controlled stoichiometry minimizes emulsions and yields purer products.

- Reaction Monitoring: Colorimetric titrations using bromine water can monitor the oleic acid double bond integrity during synthesis, ensuring no unwanted side reactions occur.

- Stability: The sodium salt form is stable under physiological pH and common cell culture media conditions, making it suitable for cosmetic and biomedical applications.

- Safety: Handling requires standard precautions such as gloves and eye protection. Avoid strong oxidizers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate can undergo oxidation reactions, particularly at the oleate moiety, leading to the formation of various oxidized products.

Reduction: The compound can also be reduced under specific conditions, although this is less common.

Substitution: Substitution reactions can occur at the carboxylate group, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

Oxidation: Oxidized derivatives of the oleate moiety.

Reduction: Reduced forms of the compound.

Substitution: Compounds with different cations replacing the sodium ion.

Scientific Research Applications

Pharmaceutical Applications

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is utilized in drug formulations due to its surfactant properties, which enhance the solubility and bioavailability of poorly soluble drugs. It acts as a solubilizing agent, facilitating the incorporation of active pharmaceutical ingredients into various dosage forms.

Case Study: A study published in the Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound significantly improved the dissolution rates of hydrophobic drugs, leading to enhanced absorption in vivo .

Cosmetic Industry

In cosmetics, this compound serves as an emulsifier and stabilizer in creams and lotions. Its ability to reduce surface tension allows for better mixing of oil and water phases, resulting in smoother textures and improved product stability.

Case Study: Research highlighted in International Journal of Cosmetic Science indicated that products formulated with this compound exhibited superior moisturizing properties compared to those without it, enhancing skin hydration levels .

Food Technology

This compound is also explored for use in food emulsions, where it can improve the texture and stability of products such as dressings and sauces. Its emulsifying properties help maintain homogeneity in food products, preventing separation.

Case Study: A study published in Food Hydrocolloids reported that this compound effectively stabilized oil-in-water emulsions, improving shelf life and sensory attributes .

Agricultural Applications

Emerging research suggests potential uses in agricultural formulations as an adjuvant for pesticides and herbicides. Its surfactant properties may enhance the efficacy of these chemicals by improving their spreadability and adhesion on plant surfaces.

Case Study: An investigation conducted by agricultural scientists found that adding this compound to pesticide formulations increased coverage on leaf surfaces, leading to improved pest control efficacy .

Table 2: Safety Data

| Hazard Classification | Description |

|---|---|

| Skin Irritation | May cause mild irritation |

| Eye Damage | Causes serious eye damage |

| Environmental Impact | Low toxicity to aquatic organisms |

Mechanism of Action

The mechanism of action of Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its ability to reduce surface tension and form micelles. This property is particularly useful in emulsification processes. The molecular targets include hydrophobic molecules, which are encapsulated within the micelles formed by the compound. The pathways involved include the stabilization of emulsions and the solubilization of hydrophobic substances.

Comparison with Similar Compounds

Sodium Lauroyl Lactylate (CAS 13557-75-0)

Sodium Stearoyl Lactylate (CAS 25383-99-7)

- Structure : Stearic acid (C18:0) esterified with lactyl lactate.

- Properties: Hydrophilic-lipophilic balance (HLB): 8.3, indicating affinity for oil-in-water systems . Poor water solubility but dispersible in hot water; soluble in ethanol and fats .

- Applications : Predominantly used in food emulsification (e.g., baked goods) and as a foam stabilizer in cosmetics .

Sodium Isostearoyl Lactylate (CAS 66988-04-3)

- Structure: Isooctadecanoic acid (branched C18:0) esterified with lactyl lactate.

- Properties: Branched chain reduces crystallization, enhancing solubility in oils and improving sensory properties in skincare products .

- Applications : Emulsifier and surfactant in cleansers, where mildness is less critical .

Target Compound: Sodium Oleoyl Lactylate

- Properties :

- Applications: Preferred in leave-on cosmetics (e.g., lotions) for its non-greasy feel and moderate emulsifying strength .

Functional and Performance Comparison

| Parameter | Sodium Oleoyl Lactylate | Sodium Lauroyl Lactylate | Sodium Stearoyl Lactylate | Sodium Isostearoyl Lactylate |

|---|---|---|---|---|

| Fatty Acid Chain | Oleate (C18:1) | Laurate (C12:0) | Stearate (C18:0) | Isostearate (branched C18:0) |

| Water Solubility | Moderate | High (114 g/L) | Low (dispersible in hot water) | Low |

| HLB | ~10–12 (estimated) | ~14–16 | 8.3 | ~6–8 |

| Primary Use | Leave-on emulsions | Cleansers, foaming agents | Food emulsifiers, foam stabilizers | Rinse-off cleansers |

| Skin Irritation | Low | Low | Low | Moderate |

| Regulatory Status | Cosmetic-approved | Cosmetic-approved | Food-grade approved | Cosmetic-approved |

Data Sources :

Key Research Findings

- Chain Length vs. Performance : Shorter chains (e.g., lauroyl) enhance water solubility and foaming, while longer chains (e.g., stearoyl) improve lipid compatibility and stabilization in anhydrous systems .

- Branching Effects : Sodium isostearoyl lactylate’s branched structure improves solubility in oils but increases irritation risks due to altered micelle formation .

- Unsaturation Benefits : The oleate chain in the target compound provides better oxidative stability than polyunsaturated analogs and a lighter texture compared to saturated stearate .

Biological Activity

Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a synthetic compound that belongs to the class of oleate esters. It has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Chemical Formula : C₁₈H₃₂O₆Na

- Molecular Weight : 294.362 g/mol

- CAS Number : 13557-75-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This property is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis. It is effective against a range of Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive (e.g., Staphylococcus aureus) | 32 µg/mL |

| Gram-negative (e.g., Escherichia coli) | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound has a moderate cytotoxic effect, which is dose-dependent.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 50 |

| MCF-7 | 45 |

| HepG2 | 55 |

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated that the compound effectively inhibited the growth of both bacteria and fungi, making it a candidate for further development in clinical settings.

Safety and Toxicological Assessment

A long-term toxicity study involving F344 rats assessed the safety profile of sodium oleate, a related compound. The study found no significant increase in tumor incidence, suggesting that sodium oleate does not pose a carcinogenic risk when administered at specified doses over extended periods . This finding may extend to this compound due to structural similarities.

Q & A

Q. How does the compound’s thermal stability influence industrial processing?

Q. What in vitro assays assess its cytotoxicity in biomedical applications?

Q. How can NMR crystallography resolve ambiguities in its solid-state conformation?

Q. What role does the branched oleate chain play in interfacial adsorption kinetics?

Q. How do impurities like residual fatty acids impact its surfactant performance?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.